molecular formula C10H12S B11946976 trans-1-(Phenylthio)-2-butene CAS No. 36195-56-9

trans-1-(Phenylthio)-2-butene

Cat. No.: B11946976
CAS No.: 36195-56-9
M. Wt: 164.27 g/mol
InChI Key: BNNLEMHAUPCSCL-NSCUHMNNSA-N
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Description

trans-1-(Phenylthio)-2-butene: is an organic compound characterized by the presence of a phenylthio group attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1-(Phenylthio)-2-butene typically involves the reaction of 1-bromo-2-butene with thiophenol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of side products. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-1-(Phenylthio)-2-butene can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can lead to the formation of the corresponding thiol. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The phenylthio group in this compound can be substituted with other nucleophiles. For example, treatment with alkyl halides can result in the formation of alkylthio derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, sodium hydride.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol.

    Substitution: Alkylthio derivatives.

Scientific Research Applications

Chemistry: trans-1-(Phenylthio)-2-butene is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological systems can provide insights into the mechanisms of action of sulfur-containing compounds.

Medicine: The compound is investigated for its potential therapeutic applications. Sulfur-containing compounds are known for their pharmacological properties, and this compound may exhibit similar effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals. Its reactivity and stability make it a valuable intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of trans-1-(Phenylthio)-2-butene involves its interaction with molecular targets through the phenylthio group. This group can participate in various chemical reactions, such as nucleophilic substitution and oxidation-reduction processes. The compound’s effects are mediated by its ability to form stable intermediates and products, which can interact with biological molecules and pathways.

Comparison with Similar Compounds

    trans-1-(Phenylthio)-1-butene: Similar structure but with the phenylthio group attached to a different carbon atom.

    trans-1-(Phenylthio)-3-butene: Similar structure but with the phenylthio group attached to the third carbon atom.

    cis-1-(Phenylthio)-2-butene: Similar structure but with a different geometric configuration.

Uniqueness: trans-1-(Phenylthio)-2-butene is unique due to its specific geometric configuration and the position of the phenylthio group. This configuration can influence the compound’s reactivity and interactions with other molecules, making it distinct from its isomers and analogs.

Properties

CAS No.

36195-56-9

Molecular Formula

C10H12S

Molecular Weight

164.27 g/mol

IUPAC Name

[(E)-but-2-enyl]sulfanylbenzene

InChI

InChI=1S/C10H12S/c1-2-3-9-11-10-7-5-4-6-8-10/h2-8H,9H2,1H3/b3-2+

InChI Key

BNNLEMHAUPCSCL-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/CSC1=CC=CC=C1

Canonical SMILES

CC=CCSC1=CC=CC=C1

Origin of Product

United States

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